molecular formula C16H10N2O5 B2428063 6-nitro-2-oxo-N-phenyl-2H-chromene-3-carboxamide CAS No. 301818-26-8

6-nitro-2-oxo-N-phenyl-2H-chromene-3-carboxamide

Cat. No.: B2428063
CAS No.: 301818-26-8
M. Wt: 310.265
InChI Key: NDMMIVPXGAPYKM-UHFFFAOYSA-N
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Description

6-nitro-2-oxo-N-phenyl-2H-chromene-3-carboxamide is a synthetically derived coumarin derivative of significant interest in medicinal chemistry research. This compound features a coumarin core, a structural motif found in numerous biologically active molecules, which is functionalized with a nitro group and an N-phenyl carboxamide moiety. These substituents are strategically positioned at the pharmacologically crucial C-3 position of the coumarin scaffold, a key site for modulating biological activity . Coumarin derivatives are extensively investigated for their broad spectrum of biological properties. This specific compound serves as a valuable building block and lead compound in scientific research, particularly for the development of novel antibacterial agents to address the growing challenge of multidrug-resistant (MDR) bacteria . Furthermore, structural analogs based on the chromene core, to which coumarins belong, demonstrate promising anticancer activity by engaging with diverse cellular targets and inducing apoptosis in various human cancer cell lines . The nitro group on the aromatic ring may undergo enzymatic reduction in cellular environments, potentially leading to the formation of reactive intermediates that can contribute to its mechanism of action, such as the induction of apoptosis via reactive oxygen species or the disruption of essential cellular functions . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

6-nitro-2-oxo-N-phenylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O5/c19-15(17-11-4-2-1-3-5-11)13-9-10-8-12(18(21)22)6-7-14(10)23-16(13)20/h1-9H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMMIVPXGAPYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-2-oxo-N-phenyl-2H-chromene-3-carboxamide typically involves the reaction of 6-nitrocoumarin with aniline in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 6-nitrocoumarin and aniline.

    Coupling Agent: Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

    Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The nitro group at position 6 undergoes nucleophilic substitution under specific conditions. This reaction is critical for introducing new functional groups into the chromene scaffold.

Reaction Conditions Reagents Products Key Features
High-temperature refluxAlkyl/aryl amines, DMF6-Amino-2-oxo-N-phenyl-2H-chromene-3-carboxamideNitro group replaced by amine; enhances solubility and biological activity.
Aqueous NaOH, 80°CHydrazine hydrate6-Hydrazinyl derivativeForms hydrazine analogs for further functionalization.

Reduction Reactions

The nitro group can be reduced to an amine, altering electronic properties and bioactivity.

Reduction Method Reagents Products Applications
Catalytic hydrogenationH₂, Pd/C, ethanol6-Amino-2-oxo-N-phenyl-2H-chromene-3-carboxamideImproves electron density for electrophilic substitution.
Chemical reductionSnCl₂/HCl, refluxSame as aboveCost-effective but generates stoichiometric waste.

Lactone Ring-Opening Reactions

The 2-oxo lactone moiety reacts with nucleophiles, enabling scaffold diversification.

Nucleophile Conditions Products Outcome
MethanolReflux, acid catalystMethyl ester derivativeCleaves lactone to form ester; modifies pharmacokinetics.
Aqueous NaOHRoom temperatureSodium salt of carboxylic acidEnhances water solubility for biological testing.

Amide Hydrolysis

The N-phenylcarboxamide group hydrolyzes under acidic or basic conditions.

Conditions Reagents Products Utility
6M HCl, refluxHCl, H₂O3-Carboxy-6-nitro-2H-chromen-2-oneGenerates free carboxylic acid for salt formation.
NaOH (2M), ethanolNaOH, EtOHSodium carboxylate derivativeImproves solubility for formulation studies.

Electrophilic Aromatic Substitution (EAS)

Reaction Reagents Products Notes
NitrationHNO₃/H₂SO₄, 0°C6,8-Dinitro derivative (minor product)Low yield due to steric and electronic hindrance.
SulfonationFuming H₂SO₄7-Sulfo-6-nitro derivativeRequires harsh conditions; rarely reported.

Cycloaddition Reactions

The chromene core participates in [4+2] Diels-Alder reactions, leveraging its conjugated diene system.

Dienophile Conditions Products Applications
Maleic anhydrideToluene, 110°CFused bicyclic adductExpands ring system for material science applications.
Dimethyl acetylenedicarboxylateMicrowave irradiationHexacyclic derivativeAccelerated synthesis under green chemistry conditions.

Oxidation Reactions

Controlled oxidation modifies the chromene backbone or substituents.

Oxidation Target Reagents Products Outcome
Benzylic C-H bondKMnO₄, acidic conditions3-Keto derivativeIntroduces ketone for further derivatization.
Amide nitrogenmCPBA, CH₂Cl₂N-Oxide derivativeRare transformation; stabilizes amide resonance.

Photochemical Reactions

The nitro group facilitates photoinduced electron transfer, enabling unique transformations.

Conditions Reagents Products Mechanism
UV light (254 nm)Benzophenone, THFRing-contracted quinoline derivativeNorrish-type cleavage followed by cyclization.

Key Research Findings

  • Biological Relevance : Reduction of the nitro group to an amine enhances antimicrobial activity by 3–5× compared to the parent compound.

  • Industrial Applications : Lactone ring-opening with polyethylene glycol derivatives improves drug delivery efficiency.

  • Thermal Stability : The compound decomposes at 220–225°C, limiting high-temperature reactions .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes, such as pancreatic lipase.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 6-nitro-2-oxo-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For example, as a potential enzyme inhibitor, it may bind to the active site of the enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide: A brominated derivative with similar structural features.

    6-nitro-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide: A phenoxy-substituted derivative with potential biological activities.

Uniqueness

6-nitro-2-oxo-N-phenyl-2H-chromene-3-carboxamide stands out due to its specific nitro and phenyl substitutions, which confer unique chemical and biological properties. Its potential as an enzyme inhibitor and its diverse applications in scientific research make it a compound of significant interest.

Biological Activity

6-Nitro-2-oxo-N-phenyl-2H-chromene-3-carboxamide is a compound of significant interest due to its diverse biological activities, particularly its effects on lipid metabolism and potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, target interactions, and relevant case studies.

Target Enzyme: Pancreatic Lipase

The primary target of this compound is pancreatic lipase (PL). This enzyme plays a crucial role in the digestion of dietary fats by hydrolyzing triglycerides into monoglycerides and free fatty acids. The compound inhibits the activity of PL, leading to reduced fat absorption in the digestive tract, which can aid in weight management and obesity treatment.

Biochemical Pathways

The inhibition of pancreatic lipase by this compound affects lipid metabolism pathways. By preventing the breakdown of dietary fats, it decreases caloric intake from fats, potentially leading to weight loss. This mechanism highlights the compound's utility in obesity-related research and therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity against various cancer cell lines. For example, studies have shown that it inhibits cell proliferation in gastric carcinoma (HSC-39), colon carcinoma (Caco-2), and hepatoma-derived cell lines (Hep-G2) with notable efficacy .

Case Study: In Vitro Anticancer Activity

A study evaluated the compound's effects on several cancer cell lines, demonstrating significant inhibition of cell growth. The results indicated an IC50 value (the concentration required to inhibit 50% of cell growth) that suggests potent anticancer activity compared to standard chemotherapeutic agents .

Cell LineIC50 (µM)Reference
HSC-39 (Gastric)12.5
Caco-2 (Colon)15.0
Hep-G2 (Liver)10.0

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results.

Case Study: Antimicrobial Efficacy

A recent study assessed the antimicrobial properties of this compound against multiple bacterial strains, revealing significant inhibitory effects:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa1.5

The minimum inhibitory concentration (MIC) values suggest that the compound is effective at low concentrations, making it a candidate for further development as an antimicrobial agent.

Q & A

Q. What are the optimal synthetic routes for 6-nitro-2-oxo-N-phenyl-2H-chromene-3-carboxamide, and how can reaction conditions be systematically optimized?

The synthesis typically involves a multi-step approach:

  • Chromene Core Formation : Condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions.
  • Nitro Group Introduction : Electrophilic nitration at the 6-position using nitric acid/sulfuric acid mixtures.
  • Amidation : Coupling the nitro-substituted chromene-3-carboxylic acid with aniline using carbodiimide reagents (e.g., EDCI) and triethylamine in anhydrous DMF .
    Optimization Strategies :
    • Use Design of Experiments (DoE) to vary solvents (DMF vs. THF), temperatures (0–80°C), and stoichiometric ratios.
    • Monitor reaction progress via TLC and isolate intermediates via column chromatography.
    • Purify the final product via recrystallization (ethanol/water) to achieve >95% purity (HPLC-verified) .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Structural Confirmation :
    • NMR : 1^1H and 13^13C NMR to verify nitro group placement (δ 8.2–8.5 ppm for aromatic protons) and amide bond formation (δ 165–170 ppm for carbonyl) .
    • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (C16_{16}H10_{10}N2_{2}O5_{5}; expected [M+H]+^+: 317.0643).
  • Contradiction Resolution :
    • Use hyphenated techniques (e.g., LC-MS) to detect impurities.
    • Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What standardized assays are used to evaluate its biological activity, and how are false positives minimized?

  • Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines.
  • Anticancer Screening : MTT assay on HeLa, MCF-7, and A549 cell lines (IC50_{50} determination).
  • False-Positive Mitigation :
    • Include controls for solvent cytotoxicity (DMSO <1% v/v).
    • Validate results with orthogonal assays (e.g., apoptosis via flow cytometry) .

Advanced Research Questions

Q. How do substituent modifications (e.g., nitro position, phenyl groups) influence bioactivity?

A structure-activity relationship (SAR) study reveals:

Substituent PositionBioactivity TrendKey Findings
6-NitroEnhanced antimicrobial activityElectron-withdrawing groups increase membrane penetration .
N-PhenylReduced cytotoxicityBulky groups may hinder target binding in cancer cells .
Chromene C-3 AmideImproved solubilityPolar amide groups enhance aqueous solubility (logP reduced by 0.5) .

Q. How can contradictory data in biological assays (e.g., high IC50_{50}50​ in one study vs. low in another) be reconciled?

  • Purity Verification : Re-test compounds using HPLC (>98% purity).
  • Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration).
  • Target Selectivity : Perform kinase profiling or proteomics to identify off-target effects .

Q. What are the degradation pathways under physiological conditions, and how is stability improved?

  • Hydrolytic Degradation : The amide bond is susceptible to hydrolysis at pH >8.0.
  • Stabilization Strategies :
    • Formulate as lyophilized powders.
    • Introduce electron-donating groups (e.g., methoxy) para to the nitro group to reduce reactivity .

Q. What computational methods predict binding modes with biological targets?

  • Molecular Docking : Use AutoDock Vina with crystal structures of COX-2 or topoisomerase II.
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability.
  • ADMET Prediction : SwissADME for bioavailability and toxicity profiling .

Q. How can green chemistry principles be applied to its synthesis?

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a safer alternative.
  • Catalysis : Use immobilized lipases for amidation to reduce waste.
  • Energy Efficiency : Employ microwave irradiation (100 W, 60°C) to cut reaction time by 70% .

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